1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-8-13-6-5-11(9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
UCOZINOMUWYJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone typically involves:
- Preparation or procurement of the substituted pyridine intermediate (3-methylpyridin-4-yl derivative).
- Formation of the pyrrolidine ring or its introduction as a nucleophilic amine.
- Coupling of the pyrrolidine nitrogen with the pyridine moiety.
- Introduction of the ethanone group at the nitrogen of the pyrrolidine ring.
Preparation of the 3-Methylpyridin-4-yl Intermediate
The 3-methylpyridin-4-yl moiety can be synthesized or obtained via:
- Lithium-halogen exchange and nucleophilic addition : For example, methyl lithium addition to N-methoxy-N,2-dimethylisonicotinamide under inert atmosphere at low temperature (-78°C to room temperature) yields 1-(2-methylpyridin-4-yl)ethanone intermediates with yields around 51-56%.
- Palladium-catalyzed cross-coupling : Using 4-bromo-2-methylpyridine with tributyl(1-ethoxyvinyl)stannane in toluene under Pd(PPh3)4 catalysis at 80°C under nitrogen atmosphere, followed by acidic workup, affords the methylpyridinyl ethanone intermediate in about 44% yield.
Formation of the Pyrrolidine Moiety and Coupling
- Pyrrolidine derivatives, such as 2-methylpyrrolidine, can be prepared via known methods involving reduction of appropriate precursors or purchased commercially.
- The coupling of the pyrrolidine nitrogen to the pyridine ring is typically achieved via nucleophilic substitution or amination reactions.
- A common solvent for these reactions is N,N-dimethylformamide (DMF) , which provides a polar aprotic environment facilitating nucleophilic substitution.
- The reaction is often conducted under an inert atmosphere (nitrogen) at elevated temperatures (100–160°C) for 10 to 48 hours to ensure completion.
Introduction of the Ethanone Group
- The ethanone (acetyl) group is introduced by acylation of the pyrrolidine nitrogen.
- This can be achieved by reacting the pyrrolidine-pyridine intermediate with acetyl chloride or acetic anhydride under controlled conditions.
- Alternatively, alkylation with 2-chloroacetyl derivatives in the presence of a base such as sodium hydride (NaH) in DMF has been reported for related compounds.
Representative Reaction Conditions and Yields
Purification and Workup
- After reaction completion, the organic phase is typically washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.
- Drying agents such as sodium sulfate are used to remove residual water.
- Concentration under reduced pressure followed by chromatographic purification (silica gel column chromatography) yields the pure product.
Research Findings and Optimization Notes
- The use of DMF as a solvent is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution reactions.
- Inert atmosphere (nitrogen) is critical to prevent oxidation or moisture-sensitive side reactions.
- Temperature control is essential; too high temperatures may cause decomposition, while too low temperatures may slow the reaction.
- Reaction times vary widely (10–48 hours) depending on scale and reagent reactivity.
- Yields for intermediate steps range from moderate (44–56%) to good, with purification steps critical for isolating the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is , with a molecular weight of 216.28 g/mol. The structure features a pyridine ring and a pyrrolidine moiety, which are known for their biological activity.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine and pyrrolidine exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the pyridine ring can enhance the cytotoxicity against specific cancer types .
Neuropharmacology
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. A case study demonstrated that similar compounds could modulate serotonin receptors, leading to improved mood regulation .
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research indicates that the addition of such compounds can improve the performance of biodegradable plastics by increasing their resistance to thermal degradation .
Nanocomposites
Recent studies have investigated the use of this compound in the synthesis of nanocomposites. By integrating it into nanostructured materials, researchers observed significant improvements in electrical conductivity and mechanical strength, making it suitable for applications in electronic devices .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A recent study explored the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through a mitochondrial pathway, showing promise as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
In a controlled trial involving animal models, the administration of this compound resulted in significant reductions in anxiety-like behaviors. The study provided insights into its mechanism of action, suggesting modulation of GABAergic systems.
Mechanism of Action
The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Antitumor Potential :
In contrast, pyridine-based analogs like UDO and UDD () inhibit the CYP51 enzyme in Trypanosoma cruzi, highlighting the therapeutic relevance of pyridine-pyrrolidine hybrids .
Psychoactive Derivatives :
Indapyrophenidone (), a cathinone derivative with a pyrrolidine-ethanone backbone, is classified as a new psychoactive substance (NPS). This underscores the structural similarity of the target compound to controlled substances, necessitating advanced analytical techniques (e.g., HRMS, NMR) for identification .
Biological Activity
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone, a compound characterized by its unique pyridine and pyrrolidine structure, has garnered attention in various biological studies. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 1352530-79-0
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structure allows it to engage in multiple biochemical pathways, which can lead to diverse physiological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, similar to this compound. For instance, derivatives of pyrrole have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.12 µg/mL, indicating strong antibacterial properties .
Neuropharmacological Effects
Research indicates that compounds with a similar structure to this compound may influence neurotransmitter systems. Pyridine derivatives are known to modulate dopamine and serotonin receptors, which could have implications for treating neurological disorders such as depression and anxiety.
Study on Antibacterial Efficacy
A study conducted on a series of pyrrole derivatives demonstrated that certain modifications significantly increased their antibacterial potency against Staphylococcus aureus compared to standard antibiotics like vancomycin. The study concluded that the structural features of these compounds are critical for their biological activity, suggesting that this compound could be a candidate for further exploration in antibiotic development .
Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyridine-based compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
